molecular formula C20H21FN3O6P B14992065 Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B14992065
M. Wt: 449.4 g/mol
InChI Key: KVTASHRTFBJAJB-UHFFFAOYSA-N
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Description

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including a phosphonate ester, an oxazole ring, and substituted aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phosphonate Group: The phosphonate ester can be introduced via a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

    Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions to introduce the nitro and fluoro groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo further substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: Its phosphonate group can be used to modify surfaces or create new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its oxazole ring and phosphonate ester make it particularly versatile in organic synthesis and materials science.

Properties

Molecular Formula

C20H21FN3O6P

Molecular Weight

449.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21FN3O6P/c1-3-28-31(27,29-4-2)20-19(22-13-14-8-10-16(21)11-9-14)30-18(23-20)15-6-5-7-17(12-15)24(25)26/h5-12,22H,3-4,13H2,1-2H3

InChI Key

KVTASHRTFBJAJB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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